molecular formula C8H10BFO4 B1442534 2-Fluoro-5-(methoxymethoxy)phenylboronic acid CAS No. 2096332-96-4

2-Fluoro-5-(methoxymethoxy)phenylboronic acid

Cat. No. B1442534
M. Wt: 199.97 g/mol
InChI Key: GMMNEHAUEUPEKF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a chemical compound with the molecular formula C8H10BFO4 . It is a solid substance with a molecular weight of 199.972 g/mol . It is also known by other names such as 2-fluoro-5-methoxyphenylboronic acid, 2-fluoro-5-methoxyphenyl boronic acid, and 2-fluoro-5-methoxybenzeneboronic acid .


Synthesis Analysis

The synthesis of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid involves various chemical reactions. For instance, it can be functionalized via lithiation and reaction with electrophiles . It can also be used in selective rhodium-catalyzed conjugate addition reactions . Furthermore, it can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxymethoxy group .


Chemical Reactions Analysis

In chemical reactions, 2-Fluoro-5-(methoxymethoxy)phenylboronic acid can undergo functionalization via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .


Physical And Chemical Properties Analysis

2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a solid substance with a melting point of 195°C to 196°C . It has a molecular weight of 199.972 g/mol . The compound is white to yellow in color .

Scientific Research Applications

Fluorescence Quenching Studies

  • Studies have explored the fluorescence quenching mechanisms of boronic acid derivatives, which are relevant for understanding the photophysical properties of substances including 2-Fluoro-5-(methoxymethoxy)phenylboronic acid. The Stern-Volmer kinetics and quenching models offer insights into the quenching mechanisms and parameters of similar compounds (Geethanjali, Nagaraja, & Melavanki, 2015).

Regioselective Silylation

  • Arylboronic acids, including derivatives similar to 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, have been utilized in ortho-directing groups for regioselective silylation. This process is essential in modifying aromatic compounds, indicating a potential utility for this specific boronic acid in organic synthesis (Ihara & Suginome, 2009).

Enzyme-free Glucose Sensing

  • A study synthesized a monomer for enzyme-free glucose sensing, incorporating a fluoro-containing phenylboronic acid. This suggests potential applications of similar fluoro-containing boronic acids, like 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, in the development of glucose sensors (Bao et al., 2021).

Antiproliferative and Proapoptotic Compounds

  • Phenylboronic acid derivatives, including structures similar to 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, have been investigated for their antiproliferative and proapoptotic properties in oncological research, highlighting their potential in cancer treatment (Psurski et al., 2018).

Optical Modulation of Nanotubes

  • The optical properties of carbon nanotubes can be modulated using phenyl boronic acids. A study of the structure-function relationship involving phenyl boronic acids grafted onto carbon nanotubes reveals a dependency on the boronic acid structure, hinting at the potential of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid in nanotechnology applications (Mu et al., 2012).

Antifungal Activity

  • Fluoro-substituted boronic acids have shown antifungal activity, suggesting the potential use of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid in developing antifungal agents (Borys et al., 2019).

Synthesis of Silicon-containing Drugs

  • Silicon-containing drugs can be synthesized using certain phenylboronic acids as building blocks. Research has highlighted the potential use of compounds like 2-Fluoro-5-(methoxymethoxy)phenylboronic acid in the synthesis of new drugs (Troegel et al., 2009).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[2-fluoro-5-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMNEHAUEUPEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(methoxymethoxy)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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